molecular formula C11H19NO B2850455 3-Methylene-1-((tetrahydrofuran-3-yl)methyl)piperidine CAS No. 2034351-83-0

3-Methylene-1-((tetrahydrofuran-3-yl)methyl)piperidine

Cat. No. B2850455
CAS RN: 2034351-83-0
M. Wt: 181.279
InChI Key: UIDPGPIAJYLOOJ-UHFFFAOYSA-N
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Description

“3-Methylene-1-((tetrahydrofuran-3-yl)methyl)piperidine” is a chemical compound. It belongs to the class of piperidine derivatives. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in the field of organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application were published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “3-Methylene-1-((tetrahydrofuran-3-yl)methyl)piperidine” would be a derivative of this basic piperidine structure.


Chemical Reactions Analysis

The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis of Biologically Active Molecules

3-Methylene-1-((tetrahydrofuran-3-yl)methyl)piperidine: is a valuable precursor in the synthesis of various biologically active molecules. Its structure is conducive to multicomponent reactions (MCRs), which are efficient and sustainable methods for creating complex molecules with potential pharmaceutical applications .

Development of Antiviral Agents

Piperidine derivatives, including those with a 3-methylene-1-((tetrahydrofuran-3-yl)methyl) moiety, have been explored for their antiviral properties. These compounds can be designed to inhibit the replication of viruses, offering a pathway for the development of new antiviral drugs .

Anticancer Research

The piperidine nucleus is a common feature in many anticancer agents. Derivatives of 3-Methylene-1-((tetrahydrofuran-3-yl)methyl)piperidine may be investigated for their potential to act as anticancer compounds, either through direct cytotoxic effects or as part of targeted drug delivery systems .

Neuroprotective Therapies

Due to the versatility of the piperidine structure, derivatives of 3-Methylene-1-((tetrahydrofuran-3-yl)methyl)piperidine could be used in the synthesis of neuroprotective agents. These compounds may offer therapeutic benefits for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Analgesic and Anti-inflammatory Applications

The piperidine ring is a feature in many analgesic and anti-inflammatory drugs. Research into 3-Methylene-1-((tetrahydrofuran-3-yl)methyl)piperidine derivatives could lead to new treatments for pain and inflammation, with the potential for improved efficacy and reduced side effects .

Antimicrobial and Antifungal Agents

Compounds with a piperidine structure, including 3-Methylene-1-((tetrahydrofuran-3-yl)methyl)piperidine , are being studied for their antimicrobial and antifungal activities. These studies aim to develop new drugs that can combat resistant strains of bacteria and fungi .

Future Directions

Piperidine derivatives continue to be a focus of research due to their importance in drug design . Future research may focus on the development of new synthesis methods, exploration of new reactions, and discovery of new pharmacological applications .

properties

IUPAC Name

3-methylidene-1-(oxolan-3-ylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c1-10-3-2-5-12(7-10)8-11-4-6-13-9-11/h11H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDPGPIAJYLOOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCN(C1)CC2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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